2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
Description
This compound is a benzoic acid derivative featuring a chloro substituent at position 2, a sulfamoyl group at position 5, and two distinct substituents on the sulfamoyl nitrogen: a prop-2-en-1-yl (allyl) group and a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the allyl group may influence reactivity or binding interactions .
Properties
IUPAC Name |
2-chloro-5-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO4S/c1-2-8-22(12-5-3-4-11(9-12)17(19,20)21)27(25,26)13-6-7-15(18)14(10-13)16(23)24/h2-7,9-10H,1,8H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOBROPSWFWZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid, prop-2-en-1-yl bromide, and 3-(trifluoromethyl)aniline.
Formation of Sulfamoyl Intermediate: The 3-(trifluoromethyl)aniline is reacted with chlorosulfonic acid to form the corresponding sulfamoyl chloride.
Coupling Reaction: The sulfamoyl chloride is then coupled with 2-chlorobenzoic acid under basic conditions to form the intermediate product.
Alkylation: The intermediate is alkylated with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them into amines or thiols.
Substitution: The chloro group on the benzoic acid ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are used under basic conditions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amines or thiols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: Common pathways include the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and disruption of microbial cell walls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of the target compound and its analogs:
Key Observations:
- Hydrogen Bonding Capacity: The target compound has 3 donors and 5 acceptors, exceeding simpler analogs like 2-chloro-4-(trifluoromethyl)benzoic acid (1 donor, 2 acceptors), which may enhance solubility or target-binding interactions .
- Trifluoromethyl Group : Present in all listed analogs, this group improves metabolic stability and lipophilicity, critical for membrane permeability in drug design .
- Functional Group Diversity: The thiazolidinone-containing analog (from ) introduces a heterocyclic ring, likely influencing biological activity (e.g., enzyme inhibition) compared to the sulfamoyl-allyl motif in the target compound .
Biological Activity
The compound 2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Chloro Group : Enhances lipophilicity and may influence biological interactions.
- Trifluoromethyl Group : Increases metabolic stability and alters pharmacokinetic properties.
- Sulfamoyl Group : Implicated in enzyme inhibition mechanisms.
Molecular Formula
The molecular formula for this compound is .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes through the sulfonamide moiety. The mechanism involves:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to active sites and inhibit enzyme function. This property is particularly relevant in the context of various therapeutic applications, including anti-inflammatory and anticancer activities .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Case Study 1 : A study evaluated a related sulfonamide derivative's effect on breast cancer cell lines, showing a reduction in cell proliferation by approximately 70% at concentrations of 10 µM over 48 hours .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Case Study 2 : Research demonstrated that treatment with similar sulfonamide compounds reduced inflammatory markers in murine models of arthritis, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity | Remarks |
|---|---|---|---|
| 2-Fluoro-5-sulfamoylbenzoic Acid | Structure | Moderate enzyme inhibition | Lacks trifluoromethyl group |
| 3-(Trifluoromethyl)phenylsulfonamide | Structure | Limited anticancer activity | No benzoic acid moiety |
| 5-Fluoro-2-methylbenzoic Acid | Structure | Different reactivity profile | Substituted methyl group impacts activity |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:
Sulfamoylation : Reacting 3-(trifluoromethyl)aniline with prop-2-en-1-ylsulfonyl chloride under basic conditions (e.g., pyridine/DCM) to form the sulfamoyl intermediate .
Chlorination and Coupling : Introducing the chloro substituent via electrophilic aromatic substitution, followed by coupling to the benzoic acid moiety using Suzuki-Miyaura or Ullmann reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/LC-MS : Monitor purity (>98%) with a C18 column and acetonitrile/water mobile phase .
- NMR Spectroscopy : Confirm substitution patterns (e.g., , , -NMR) to verify the trifluoromethyl group and sulfamoyl linkage .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, particularly for chiral centers .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. For experimental use:
- Prepare stock solutions in DMSO (10–50 mM) for biological assays.
- Use ethanol or methanol for spectroscopic analyses .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
Substituent Variation : Synthesize analogs with modified sulfamoyl groups (e.g., alkyl vs. aryl) or trifluoromethyl replacements (e.g., CF → Cl, Br) .
Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinity .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites and guide rational design .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Optimization : Standardize conditions (pH, temperature, cofactors) to minimize variability.
- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
- Orthogonal Validation : Cross-validate results with alternative assays (e.g., cell-based vs. biochemical) .
Q. What strategies ensure stability during long-term storage?
- Methodological Answer :
- Storage Conditions : Store lyophilized solid at −20°C under argon to prevent hydrolysis of the sulfamoyl group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor decomposition .
Q. How can computational methods predict pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, bioavailability, and CYP450 interactions .
- MD Simulations : Run GROMACS simulations to assess membrane permeability and blood-brain barrier penetration .
Q. What experimental approaches are suitable for in vivo pharmacokinetic studies?
- Methodological Answer :
Dosing : Administer compound intravenously (1–5 mg/kg) in rodent models.
Sampling : Collect plasma at timed intervals (0–24 hr) and extract using protein precipitation (acetonitrile).
Quantification : Analyze via LC-MS/MS with deuterated internal standards for precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
